The ADC linker landscape has undergone transformative evolution since the first FDA approval in 2000:
First-Generation Linkers (Pre-2000): Early linkers like hydrazone-based systems in gemtuzumab ozogamicin exhibited pH-dependent cleavage. While designed for lysosomal activation, their susceptibility to extracellular hydrolysis in plasma caused off-target payload release and dose-limiting toxicities. The resultant narrow therapeutic indices led to market withdrawal of several pioneers [2] [7].
Non-Cleavable Linker Advancements (2010s): Systems like SMCC in trastuzumab emtansine (T-DM1) demonstrated improved plasma stability by mandating complete antibody degradation for payload release. However, this mechanism generated less permeable metabolites (e.g., lysine-MCC-DM1), limiting bystander killing effects crucial for heterogeneous tumors [2] [6].
Protease-Cleavable Dominance (2015–Present): Dipeptide-based linkers emerged as solutions balancing stability and efficient payload release. Valine-citrulline (ValCit)-PABC became the gold standard after brentuximab vedotin’s success, leveraging cathepsin B overexpression in tumors. However, ValCit’s susceptibility to carboxylesterase 1C (Ces1C) in rodent plasma compromised preclinical models, while neutrophil elastase-mediated cleavage contributed to dose-limiting hematological toxicities in humans [6]. This catalyzed innovation in dipeptide engineering:
Table 2: Evolution of Key Cleavable Linker Systems in Approved ADCs
Linker Type | Representative ADC | Cleavage Trigger | Limitations | Innovations |
---|---|---|---|---|
Hydrazone | Gemtuzumab ozogamicin | Acidic pH (lysosome/extracellular) | Premature hydrolysis in plasma | N/A |
ValCit-PABC | Brentuximab vedotin | Cathepsin B | Ces1C-mediated cleavage in rodents; neutrophil elastase sensitivity | Established dipeptide specificity |
GGFG | Trastuzumab deruxtecan | Cathepsin S/L | Requires self-immolative PAB | High DAR stability |
Val-gly | Experimental | Cathepsin B/L | Under characterization | Evades Ces1C; enhanced solubility via PEG₈ |
The val-gly dipeptide in Mal-amido-PEG8-val-gly operates through a dual mechanism ensuring tumor-selective payload activation:
Cathepsin Recognition Optimization: Val-gly’s substrate specificity aligns with lysosomal cathepsins B, L, and S, which are overexpressed in malignant tissues. Structural analyses reveal glycine’s compact side chain permits deeper accommodation within cathepsin B’s S2′ pocket than bulky residues (e.g., citrulline), enhancing catalytic efficiency. In vitro studies demonstrate val-gly cleavage rates exceed valine-alanine by 2.3-fold and approach valine-citrulline efficacy without its off-target vulnerabilities [6].
Lysosomal Transport Synergy: Recent research identifies MFSD1 as a lysosomal dipeptide uniporter transporting proteolysis products like val-gly. MFSD1-GLMP complex overexpression in tumors potentially accelerates val-gly-containing metabolite clearance post-cleavage, minimizing intracellular payload retention and associated resistance mechanisms. Untargeted metabolomics of MFSD1-deficient cells show 4.7-fold accumulation of cationic dipeptides—confirming its role in dipeptide efflux [3].
PABOH-Enabled Payload Liberation: Advanced derivatives like Mal-amido-PEG8-val-gly-PAB-OH integrate para-aminobenzyloxycarbonyl (PABC) self-immolative spacers. Upon dipeptide cleavage, PABC undergoes 1,6-elimination, releasing payloads without residual linker fragments. This preserves cytotoxic warhead integrity, as evidenced by >95% payload recovery in vitro using vedotin-type payloads [10].
Contrast with ValCit Stability: While ValCit linkers suffer neutrophil elastase-mediated hydrolysis (contributing to neutropenia), val-gly’s glycine terminus lacks the carbamate group targeted by this serine protease. Ex vivo plasma stability assays show <5% payload release from val-gly linkers over 72 hours versus 22% from ValCit controls, underscoring its clinical safety potential [6].
Table 3: Structural and Functional Comparison of Key ADC Dipeptide Linkers
Parameter | Val-gly | ValCit | ValAla |
---|---|---|---|
Cathepsin B Cleavage Rate | High (kcat/KM = 4.2 × 10⁴ M⁻¹s⁻¹) | High (kcat/KM = 5.1 × 10⁴ M⁻¹s⁻¹) | Moderate (kcat/KM = 2.7 × 10⁴ M⁻¹s⁻¹) |
Susceptibility to Neutrophil Elastase | Low | High | Moderate |
Plasma Stability (Human, 72h) | >95% intact | ~78% intact | >90% intact |
PABC Compatibility | Yes | Yes | Yes |
Ces1C-mediated Cleavage (Rodent) | Negligible | Significant | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7